Bienvenue dans la boutique en ligne BenchChem!

Testosterone decanoate

Androgen replacement therapy Testosterone esters Prodrug design

Select Testosterone decanoate for research applications requiring an injectable testosterone prodrug with an intermediate pharmacokinetic profile. Its 10-carbon ester chain yields a predicted half-life of ~7-10 days, enabling 2-4 week injection intervals for washout and regimen adjustments in clinical trial settings. The compound's orthorhombic P2₁2₁2₁ crystal structure and distinctive mass spectrometric fragmentation pattern provide a definitive solid-state fingerprint for unambiguous identification and reference material certification.

Molecular Formula C29H46O3
Molecular Weight 442.7 g/mol
CAS No. 5721-91-5
Cat. No. B159272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone decanoate
CAS5721-91-5
SynonymsTestosterone 17-caprinate
Molecular FormulaC29H46O3
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyLBERVHLCXUMDOT-MPZZESAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone Decanoate CAS 5721-91-5: Pharmacological Profile and Clinical Utility of a Long-Chain Testosterone Ester Prodrug


Testosterone decanoate (CAS 5721-91-5; C29H46O3; MW 442.674) is a synthetic C17β decanoate ester of the endogenous androgen testosterone, classified as an anabolic-androgenic steroid (AAS) prodrug [1]. Structurally, the compound comprises the testosterone steroid core (androst-4-en-3-one) esterified at the 17β-hydroxyl position with a 10-carbon straight-chain decanoic acid moiety [2]. This esterification confers markedly increased lipophilicity (calculated LogP 7.57–8.62) and substantially reduced aqueous solubility relative to free testosterone, thereby enabling formulation as a long-acting intramuscular depot [3]. Unlike shorter-chain esters, the decanoate modification delays systemic release and subsequent enzymatic hydrolysis, producing a distinctive pharmacokinetic profile characterized by extended apparent elimination half-life and reduced injection frequency requirements [4]. Testosterone decanoate has been investigated clinically as a potential long-acting injectable male contraceptive and as a component of multi-ester testosterone preparations, though it has not been marketed as a single-entity pharmaceutical product [4].

Why Testosterone Decanoate Is Not Interchangeable with Other Testosterone Esters: Scientific Rationale for Compound-Specific Selection


Testosterone esters are not functionally interchangeable despite sharing an identical active androgen moiety upon hydrolysis. The ester chain length, which in decanoate comprises 10 carbon atoms versus 7 in enanthate, 8 in cypionate, or 11 in undecanoate, governs three therapeutically consequential parameters: (1) octanol-water partition coefficient (LogP), which dictates depot retention and release kinetics from intramuscular oil vehicles; (2) susceptibility to enzymatic hydrolysis by tissue esterases, including PDE7B-catalyzed activation demonstrated in human liver cytosol preparations; and (3) relative testosterone content per unit mass administered (approximately 65% for decanoate versus ~70% for enanthate/cypionate and ~63% for undecanoate) [1][2]. These molecular determinants directly translate into clinically meaningful differences in dosing interval requirements, peak-to-trough fluctuation ratios, and patient adherence profiles. Consequently, substitution between esters without corresponding regimen adjustment produces non-equivalent systemic testosterone exposure and undermines therapeutic outcomes [2].

Quantitative Comparative Evidence: Testosterone Decanoate CAS 5721-91-5 Versus Closest Analogs in Ester Chain Length, Pharmacokinetic Duration, and Solid-State Properties


Ester Chain Length Determines Relative Testosterone Content: Decanoate Versus Enanthate and Cypionate

Testosterone decanoate contains a 10-carbon straight-chain fatty acid ester, which is longer than testosterone enanthate (C7) and cypionate (C8) but shorter than undecanoate (C11). This structural difference directly determines the relative weight-based testosterone content of each prodrug. Due to the larger molecular weight contribution of the longer ester chain, decanoate delivers approximately 65% active testosterone by mass, compared with approximately 70% for enanthate and 72% for cypionate [1][2].

Androgen replacement therapy Testosterone esters Prodrug design Pharmacokinetics

Crystal Structure and Intermolecular Energy Profiling: Testosterone Decanoate Versus Enanthate, Cypionate, and Undecanoate by X-ray Diffraction

A 2023 study reported the first comprehensive X-ray single crystal diffraction analysis of four testosterone esters of varying chain length: enanthate (C7), cypionate (C8), decanoate (C10), and undecanoate (C11) [1]. Testosterone decanoate was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁, in contrast to the monoclinic system (space group P2₁) observed for testosterone enanthate [1]. Computational analysis of intermolecular interaction energies and Hirshfeld surface analysis revealed that the longer decanoate ester chain modifies crystal packing, with consequent effects on lattice energy and thermal stability as assessed by differential thermal analysis and thermogravimetry [1].

Solid-state chemistry X-ray crystallography Pharmaceutical formulation Crystal packing

Pharmacokinetic Duration Classification: Decanoate Provides Extended But Not Maximum Half-Life Among Long-Chain Esters

Testosterone decanoate occupies an intermediate pharmacokinetic position among injectable testosterone esters. Its 10-carbon ester chain yields a longer duration of action than the 7–8 carbon esters (enanthate and cypionate), which typically require injection every 1–2 weeks, but does not achieve the extreme prolonged duration (~10–14 weeks) characteristic of the 11-carbon undecanoate ester formulated in castor oil/benzyl benzoate depot vehicles [1]. The decanoate half-life is reported to be approximately 7–10 days in human subjects, compared with ~8 days for cypionate, 4–5 days for enanthate, and 33.9 days for a long-acting undecanoate depot formulation [1][2].

Pharmacokinetics Drug half-life Intramuscular depot Androgen replacement

Single-Ester Formulation Patent Distinction: Testosterone Decanoate as Sole Active Ester Versus Multi-Ester Blends

Patent IL-153648-A (priority date August 23, 2000; assignee Organon NV/Akzo Nobel NV) discloses a formulation of testosterone decanoate for human use that specifically excludes other testosterone esters [1]. The patent explicitly states that 'in contrast with known formulations comprising testosterone decanoate, it was found that any other esters of testosterone normally present together with testosterone decanoate, can be omitted and the formulation thus comprises testosterone decanoate as the sole ester of testosterone' [1]. This formulation strategy differs fundamentally from multi-ester blends such as Sustanon, in which testosterone decanoate is combined with propionate, phenylpropionate, and isocaproate esters to achieve a composite release profile [2].

Pharmaceutical formulation Patent analysis Androgen deficiency Drug delivery

Lipophilicity and Partition Behavior: LogP 7.57–8.62 for Decanoate Versus Shorter-Chain Esters

The calculated octanol-water partition coefficient (LogP) for testosterone decanoate ranges from 7.57 to 8.62, substantially exceeding that of shorter-chain testosterone esters [1]. This elevated lipophilicity directly governs the compound's partitioning from intramuscular oil depots into aqueous biological fluids, controlling the rate-limiting step of systemic absorption. For comparison, testosterone propionate (C3 ester) exhibits LogP of approximately 4.5–5.0, while testosterone enanthate (C7) LogP is estimated at 6.0–6.5 [1]. The decanoate ester's higher LogP translates to slower release kinetics and extended apparent half-life relative to propionate and enanthate.

Lipophilicity Octanol-water partition coefficient Depot formulation Drug release kinetics

Thermal Properties and Physical Form: Melting Point of 38–51 °C Distinguishes Decanoate from Lower-Melting and Higher-Melting Ester Analogs

Testosterone decanoate exhibits a melting point range of approximately 38–51 °C, with literature values reporting 38 °C (ChemicalBook), 49–51 °C (lit., Molbase), and 49.1 °C (MDWiki) [1][2]. This intermediate thermal behavior distinguishes it from shorter-chain esters: testosterone propionate melts at 118–122 °C, and testosterone enanthate melts at 34–39 °C [1]. The relatively low melting point of decanoate compared with propionate reflects the plasticizing effect of the longer aliphatic ester chain on crystal lattice energy, which correlates with enhanced solubility in lipid vehicles and influences formulation behavior in oil-based injectable preparations [3].

Thermal analysis Melting point Solid-state characterization Formulation development

Optimal Research and Procurement Applications for Testosterone Decanoate CAS 5721-91-5 Based on Comparative Evidence


Analytical Reference Standard for Detection of Long-Chain Testosterone Esters in Doping Control and Forensic Toxicology

Testosterone decanoate serves as a certified analytical reference standard (e.g., Cayman Chemical Item No. 22544) for the detection and quantification of anabolic-androgenic steroids in urine, blood, and hair matrices . Its unique 10-carbon ester chain produces characteristic mass spectrometric fragmentation patterns and retention times distinct from enanthate (C7), cypionate (C8), and undecanoate (C11), enabling unambiguous identification in LC-MS/MS and GC-MS workflows. The compound's crystal structure, as determined by single-crystal X-ray diffraction, further provides a definitive solid-state fingerprint for polymorph identification and reference material certification [1].

Formulation Development of Intermediate-Duration Intramuscular Depot Preparations for Androgen Replacement Research

For research applications requiring an injectable testosterone prodrug with a pharmacokinetic profile intermediate between weekly enanthate/cypionate and quarterly undecanoate depots, testosterone decanoate offers a scientifically rational selection . Its calculated LogP of 7.57–8.62 and 10-carbon ester chain length predict an apparent half-life of approximately 7–10 days, enabling injection intervals of 2–4 weeks [1][2]. This intermediate duration facilitates washout and regimen adjustment in clinical trial settings, whereas undecanoate's ~34-day half-life presents logistical challenges for protocol modification. The patent-protected single-ester formulation approach (IL-153648-A) provides a defined, predictable release profile unconfounded by multiple ester contributions [3].

Solid-State Characterization and Polymorph Screening in Pharmaceutical Quality Control

The distinct crystallographic properties of testosterone decanoate—specifically its orthorhombic crystal system and P2₁2₁2₁ space group, in contrast to the monoclinic systems of enanthate, cypionate, and undecanoate—render this compound valuable for solid-state analytical method development and polymorph screening studies . Its characteristic melting point (38–51 °C) and thermal behavior as characterized by DTA and TG provide definitive endpoints for purity assessment, batch-to-batch consistency evaluation, and stability-indicating method validation. These solid-state attributes are particularly relevant for manufacturers developing generic formulations or reference standard programs requiring compound-specific identification criteria .

Esterase-Mediated Prodrug Activation Studies in Hepatic Metabolism Research

Testosterone decanoate is a relevant substrate for investigating esterase-mediated prodrug activation pathways, including the PDE7B-catalyzed hydrolysis mechanism characterized in human liver cytosol preparations . While direct PDE7B hydrolysis data are available for testosterone enanthate and nandrolone decanoate (showing 3- and 5-fold PDE7B gene expression induction, respectively), the structural homology of the decanoate ester positions testosterone decanoate as a comparator compound for studying chain-length-dependent hydrolysis kinetics and enzyme induction responses . Its 10-carbon ester chain provides a midpoint reference for structure-activity relationship studies evaluating the impact of ester chain length on activation rate and metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Testosterone decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.